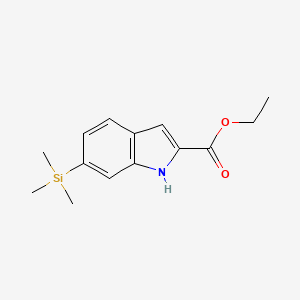
ethyl 6-trimethylsilyl-1H-indole-2-carboxylate
Cat. No. B8592466
M. Wt: 261.39 g/mol
InChI Key: CFJMUFODYJVMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08399491B2
Procedure details


0.17 g (0.16 mmol) of the dirhodium heptafluorobutyrate dimer complex is added to a solution of 1.0 g (3.14 mmol) of ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate obtained in stage 1.1, in 20 ml of dry toluene, maintained under an inert atmosphere. The reaction mixture is then stirred for 12 h at 70° C. After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution being carried out with ethyl acetate. The filtrate is subsequently concentrated under reduced pressure. The residue is purified by silica gel column chromatography, elution being carried out with a mixture of heptane and dichloromethane. 0.61 g of the expected product is isolated in the form of a beige powder.
Name
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
Quantity
1 g
Type
reactant
Reaction Step One


Name
dirhodium heptafluorobutyrate
Quantity
0.17 g
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Si:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.[Rh+3].[Rh+3].FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:14]1[CH:15]=[C:16]2[C:11]([CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2)=[CH:12][CH:13]=1 |f:2.3.4.5.6.7.8.9|
|
Inputs


Step One
|
Name
|
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)=CC1=CC=C(C=C1)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
dirhodium heptafluorobutyrate
|
|
Quantity
|
0.17 g
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.[Rh+3].[Rh+3].FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred for 12 h at 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under an inert atmosphere
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is subsequently concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel column chromatography, elution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
being carried out with a mixture of heptane and dichloromethane
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C1=CC=C2C=C(NC2=C1)C(=O)OCC)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.61 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
